H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH
CAS No.:
Cat. No.: VC16626366
Molecular Formula: C60H104N20O15S
Molecular Weight: 1377.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C60H104N20O15S |
|---|---|
| Molecular Weight | 1377.7 g/mol |
| IUPAC Name | 2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C60H104N20O15S/c1-35(2)50(59(95)71-30-46(82)69-33-49(85)86)79-57(93)42(16-6-10-26-64)76-56(92)43(17-11-27-68-60(66)67)77-54(90)40(14-4-8-24-62)74-53(89)39(13-3-7-23-61)75-55(91)41(15-5-9-25-63)78-58(94)45-18-12-28-80(45)48(84)32-72-52(88)44(29-36-19-21-37(81)22-20-36)73-47(83)31-70-51(87)38(65)34-96/h19-22,35,38-45,50,81,96H,3-18,23-34,61-65H2,1-2H3,(H,69,82)(H,70,87)(H,71,95)(H,72,88)(H,73,83)(H,74,89)(H,75,91)(H,76,92)(H,77,90)(H,78,94)(H,79,93)(H,85,86)(H4,66,67,68)/t38-,39-,40-,41-,42-,43-,44-,45-,50-/m0/s1 |
| Standard InChI Key | RVYGUKZYSYVROS-ALRMXQJESA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CS)N |
| Canonical SMILES | CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CS)N |
Introduction
Chemical Identity and Structural Features
Primary Sequence and Composition
The peptide H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH consists of 13 amino acids arranged in the following sequence:
-
Cysteine (Cys)
-
Glycine (Gly)
-
Tyrosine (Tyr)
-
Glycine (Gly)
-
Proline (Pro)
6–8. Lysine (Lys) triad -
Arginine (Arg)
-
Lysine (Lys)
The N-terminal cysteine is free (-NH₂), while the C-terminal glycine is amidated (-OH). This configuration ensures stability against exopeptidases and mimics natural nuclear localization signals (NLS) .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 104914-40-1 |
| Molecular Formula | C₆₀H₁₀₄N₂₀O₁₅S |
| Molecular Weight | 1377.66 g/mol |
| Isoelectric Point (pI) | ~10.5 (calculated) |
| Solubility | Water (>10 mg/mL) |
| Storage Conditions | -20°C, lyophilized |
The high pI arises from the abundance of basic residues (5 lysines, 1 arginine), facilitating interactions with negatively charged nuclear pore components .
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
This peptide is synthesized using Fmoc (fluorenylmethyloxycarbonyl) chemistry, a method optimized for poly-glycine sequences . Key steps include:
-
Resin Loading: Wang resin (hydroxymethylphenoxy) is functionalized with the C-terminal glycine.
-
Deprotection: Piperidine (20% in DMF) removes Fmoc groups after each coupling cycle.
-
Coupling: Activated amino acids (HOBt/DIC) are added sequentially.
-
Cleavage: TFA/water/TIS (95:2.5:2.5) releases the peptide from the resin .
Challenges in Poly-Glycine Synthesis
Glycine’s lack of a side chain increases aggregation risk during SPPS. To mitigate this, the patent WO2010117725A2 recommends:
-
Reduced Coupling Times: Prevents β-sheet formation.
-
Double Couplings: Ensures complete amino acid incorporation .
Biological Function and Mechanism
Nuclear Transport Induction
The peptide mimics the SV40 T antigen NLS, a canonical nuclear targeting signal. Its lysine/arginine-rich region (positions 6–10: Lys-Lys-Lys-Arg-Lys) binds importin-α, a karyopherin that mediates nuclear entry .
Structural Basis of NLS Activity
-
Basic Residue Cluster: The lysine/arginine stretch forms a cationic patch that docks into the importin-α major binding pocket.
-
Glycine Flexibility: The C-terminal Gly-Gly motif enhances conformational adaptability, enabling optimal interaction with transport machinery .
Applications in Research
Subcellular Localization Studies
Researchers conjugate this peptide to fluorescent proteins (e.g., GFP) to track nuclear import kinetics. For example, a 2024 study demonstrated its use in real-time imaging of HIV-1 integrase transport .
Drug Delivery Systems
The peptide’s NLS properties are exploited to enhance nuclear uptake of CRISPR-Cas9 ribonucleoproteins, improving gene-editing efficiency in primary T cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume